N-Methyl-4-bromobenzylamine hydrochloride
Description
N-Methyl-4-bromobenzylamine hydrochloride (CAS: 874-73-7) is a brominated aromatic amine derivative with the molecular formula C₈H₁₁BrClN and a molecular weight of 236.54 g/mol. It features a benzylamine backbone substituted with a methyl group on the nitrogen atom and a bromine atom at the para position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXCMNMTULAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-73-7 | |
| Record name | Benzenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-Bromobenzylamine
A robust and well-documented method for preparing 4-bromobenzylamine involves a two-step process starting from 4-bromobenzaldehyde:
Step 1: Oximation of 4-bromobenzaldehyde
- 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in aqueous medium under basic conditions (sodium hydroxide) at about 70 °C.
- The reaction forms 4-bromobenzaldehyde oxime with high yield (~96%).
- The oxime precipitates as a white crystalline solid, which is isolated by vacuum filtration and dried.
Step 2: Hydrogenation of 4-bromobenzaldehyde oxime
This method is advantageous due to its high yield, purity, and scalability.
N-Methylation of 4-Bromobenzylamine
After obtaining 4-bromobenzylamine, the nitrogen atom is methylated to form N-methyl-4-bromobenzylamine. Common methylation reagents include:
The methylation is typically performed under basic conditions to facilitate nucleophilic substitution on the amine nitrogen. The reaction is followed by crystallization from hydrochloric acid to yield the hydrochloride salt of N-methyl-4-bromobenzylamine.
Alternative Synthetic Routes
- Direct bromination of benzylamine followed by methylation is also reported, but the two-step oximation-hydrogenation route is preferred for better selectivity and yield.
- Smiles rearrangement reactions involving 4-bromobenzylamine have been used in related synthetic contexts but are less common for direct preparation of the target compound.
Process Parameters and Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oximation of 4-bromobenzaldehyde | 4-bromobenzaldehyde, hydroxylamine hydrochloride, NaOH | ~70 °C | ~3 hours | 96 | Stirred under N2 atmosphere |
| Hydrogenation of oxime | Catalyst (non-Pd noble metal/base metal), H2 gas | Ambient to 40 °C | Variable | High | Inert conditions, glass reactor used |
| N-Methylation | Methyl iodide or dimethyl sulfate, base | Room temp to reflux | Few hours | High | Followed by crystallization with HCl |
Research Findings and Analytical Data
- The oximation step yields a white crystalline oxime with purity confirmed by GC analysis.
- Hydrogenation produces 4-bromobenzylamine with high purity, confirmed by NMR and GC.
- N-methylation proceeds efficiently with methyl iodide or dimethyl sulfate, yielding the hydrochloride salt as a white solid.
- Analytical techniques such as NMR, LC-MS, and elemental analysis confirm the structure and purity of the final product.
Stock Solution Preparation Data
For research and formulation purposes, stock solutions of this compound are prepared at various concentrations. The following table summarizes volumes required to prepare stock solutions of different molarities from given masses of compound:
| Mass of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.23 | 0.85 | 0.42 |
| 5 | 21.14 | 4.23 | 2.11 |
| 10 | 42.28 | 8.46 | 4.23 |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-bromobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of N-methyl-4-aminobenzylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: N-oxide derivatives.
Reduction: N-methyl-4-aminobenzylamine.
Scientific Research Applications
Organic Synthesis
N-Methyl-4-bromobenzylamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, making it a versatile intermediate in organic synthesis. This compound's reactivity can be exploited to create derivatives that may have enhanced properties or novel functionalities .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Various substituted benzylamines |
| Oxidation | Formation of N-oxide derivatives | N-methyl-4-bromo-N-oxide |
| Reduction | Conversion to N-methyl-4-aminobenzylamine | N-methyl-4-aminobenzylamine |
Biological Applications
Research has indicated that this compound interacts with biological systems, particularly concerning neurotransmitter pathways. It has been investigated for its potential role in modulating monoamine levels, which are crucial for maintaining mood and cognitive functions. Studies have utilized this compound to explore behavioral dysfunctions related to monoamine depletion, providing insights into conditions such as depression and anxiety .
Case Study: Neurotransmitter Modulation
A study examined the effects of selective monoamine depletion in mice using neurotoxins, including derivatives related to this compound. The results showed significant behavioral changes linked to the depletion of norepinephrine and serotonin, suggesting that compounds like N-Methyl-4-bromobenzylamine could be pivotal in understanding neurochemical interactions .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting various diseases, including neurodegenerative disorders. The compound's potential therapeutic properties are currently under investigation, with an emphasis on its role as a ligand for specific receptors involved in neurological functions .
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurodegenerative Diseases | Investigated for neuroprotective effects |
| Antimicrobial Properties | Explored as a potential antimicrobial agent |
| Cardiovascular Health | Studied for its effects on cardiovascular targets |
Mechanism of Action
The mechanism of action of N-Methyl-4-bromobenzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere at room temperature .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures (P261, P305+P351+P338) emphasize avoiding dust inhalation and thorough washing after handling .
- Applications: Utilized in organic synthesis, particularly in cross-coupling reactions (e.g., aminochlorination of quinones) due to its reactive bromine substituent .
Comparison with Structurally Similar Compounds
4-Bromobenzylamine Hydrochloride
- Molecular Formula : C₇H₉BrClN (lacks the N-methyl group).
- Key Differences :
- The absence of the N-methyl group results in a primary amine, increasing basicity compared to the secondary amine in N-Methyl-4-bromobenzylamine hydrochloride.
- Lower molecular weight (234.51 g/mol vs. 236.54 g/mol) and altered solubility profile.
- Applications : Often used as a precursor in pharmaceuticals and agrochemicals .
(4-Bromo-2-methylphenyl)methanamine Hydrochloride (CAS: 1171381-49-9)
N-Methyl-4-bromothien-3-ylmethylamine Hydrochloride
- Molecular Formula : C₆H₉BrClNS (thiophene ring instead of benzene).
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Reactivity in Cross-Coupling: this compound participates in metal-free aminochlorination with 1,4-naphthoquinones, yielding products in 80% yield under mild conditions (CH₃CN, RT, 30 min) . The bromine atom facilitates further transformations via Suzuki or Buchwald-Hartwig couplings.
- Steric and Electronic Effects : The N-methyl group reduces nucleophilicity compared to primary amines (e.g., 4-Bromobenzylamine HCl), making it less reactive in alkylation but more stable toward oxidation .
- Safety Profile : Brominated aromatic amines generally require stringent safety protocols. For example, 4-(Bromomethyl)benzaldehyde (a related compound) mandates eye flushing and skin decontamination upon exposure .
Biological Activity
N-Methyl-4-bromobenzylamine hydrochloride is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the para position of the benzyl ring, which significantly influences its biological activity. The compound's molecular formula is with a molecular weight of approximately 232.53 g/mol. Its solubility in water enhances its applicability in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the bromine atom and the methyl group on the nitrogen atom contribute to its binding affinity and specificity.
Key Mechanisms:
- Receptor Modulation : The compound can modulate neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The bromine substituent enhances lipophilicity, improving membrane permeability and interaction with microbial targets.
Cytotoxicity
Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been evaluated for its potential to inhibit cell proliferation in human liver cancer cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of N-Methyl-4-bromobenzylamine against several bacterial strains. Results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxic Effects on Cancer Cells : In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in HepG2 cells, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and disruption of mitochondrial function.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Similarity Index |
|---|---|---|---|
| This compound | High | 25 µM | 0.92 |
| 1-(4-Bromophenyl)-N-methylmethanamine | Moderate | 30 µM | 0.97 |
| (4-Bromo-2-methylphenyl)methanamine | Low | 50 µM | 0.94 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Methyl-4-bromobenzylamine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves reductive amination of 4-bromobenzaldehyde with methylamine, followed by hydrochloric acid salt formation. For optimization:
- Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol/water (3:1) at pH 5–6 .
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) as the mobile phase.
- Purity the product via recrystallization in ethanol/diethyl ether (yield: ~65–75%) .
Q. How should researchers handle and store N-Methyl-4-bromobenzylamine hydrochloride to ensure stability and safety?
- Safety Protocols :
- Wear nitrile gloves, goggles, and a lab coat due to skin/eye corrosion risks (GHS05 classification) .
- Store in a locked, dry environment at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
Q. What analytical techniques are most effective for characterizing N-Methyl-4-bromobenzylamine hydrochloride?
- Key Methods :
- NMR Spectroscopy : Use ¹H NMR (D2O, 400 MHz) to confirm methylamine protons (δ 2.3 ppm) and aromatic protons (δ 7.4–7.6 ppm). ¹³C NMR verifies the quaternary bromine-bearing carbon (δ 125–130 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 218.0 (base peak) .
- Elemental Analysis : Target ±0.3% deviation for C, H, N, and Br .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for N-Methyl-4-bromobenzylamine hydrochloride?
- Troubleshooting :
- Impurity Analysis : Compare HPLC chromatograms (C18 column, 0.1% TFA in water/acetonitrile) to identify byproducts like unreacted 4-bromobenzaldehyde .
- Kinetic Studies : Vary reaction temperature (20–50°C) and monitor via in-situ IR to optimize amine intermediate formation .
- Case Study : A 2023 study achieved 85% yield using microwave-assisted synthesis (50 W, 60°C, 30 min), reducing side reactions .
Q. What computational tools can predict the reactivity of N-Methyl-4-bromobenzylamine hydrochloride in nucleophilic substitution reactions?
- Modeling Approaches :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density around the bromine atom, identifying susceptibility to SNAr reactions .
- Molecular Dynamics : Simulate solvation effects in DMSO to assess reaction pathways with arylthiols .
Q. How does pH influence the stability of N-Methyl-4-bromobenzylamine hydrochloride in aqueous solutions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
